2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid
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Overview
Description
2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid can be achieved through a series of organic reactions. One common method involves the use of hydantoins, which are synthesized via the Bucherer-Bergs reaction. This reaction involves the condensation of a ketone, potassium cyanide, and ammonium carbonate to form hydantoins . The hydantoins can then be further modified to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic kinetic resolution, which takes advantage of the enantioselectivity of enzymes such as N-carbamoyl-amino acid amidohydrolases. These enzymes hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding enantiomerically pure amino acids .
Chemical Reactions Analysis
Types of Reactions
2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of enantiomerically pure compounds through enzymatic kinetic resolution.
Mechanism of Action
The mechanism of action of 2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydantoins: Structurally related compounds that share similar reactivity and applications.
N-carbamoyl-amino acids: Compounds that undergo similar enzymatic reactions and are used in the production of enantiomerically pure amino acids.
Uniqueness
2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various types of reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H41N5O6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H41N5O6/c1-13(2)16-10-11-18(30)25-12-8-7-9-17(21(31)26-16)27-22(32)19(14(3)4)28-24(35)29-20(15(5)6)23(33)34/h10-11,13-17,19-20H,7-9,12H2,1-6H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)(H2,28,29,35)/b11-10+ |
InChI Key |
AIMDTYKFJMYVNG-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)C1/C=C/C(=O)NCCCCC(C(=O)N1)NC(=O)C(C(C)C)NC(=O)NC(C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1C=CC(=O)NCCCCC(C(=O)N1)NC(=O)C(C(C)C)NC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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